(S,R,S)-Ahpc-C8-NH2 is derived from the structural modification of existing VHL ligands, specifically designed to enhance its binding affinity and stability. The compound falls under the category of small molecules used in targeted protein degradation strategies, which are increasingly important in drug discovery and development.
The synthesis of (S,R,S)-Ahpc-C8-NH2 involves several critical steps:
The synthesis typically employs chiral catalysts and asymmetric synthesis techniques to ensure high yields and purity, with controlled conditions regarding temperature, solvent choice, and reaction timing being paramount for optimal results.
In industrial contexts, production methods are scaled up while maintaining efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring are utilized to ensure consistency and quality across batches.
(S,R,S)-Ahpc-C8-NH2 features a complex molecular structure characterized by its specific stereochemistry. The compound's structure includes:
The molecular formula can be represented as C₈H₁₃N₃O, indicating a relatively simple yet functional structure that is designed for high specificity in biological applications .
(S,R,S)-Ahpc-C8-NH2 can participate in various chemical reactions:
Reagents commonly used include copper(I) catalysts, azides, and alkynes, with reactions typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures .
The primary action mechanism involves recruiting the von Hippel-Lindau protein. (S,R,S)-Ahpc-C8-NH2 binds to this protein, forming a ternary complex with target proteins and E3 ligases. This interaction leads to ubiquitination and subsequent degradation by the proteasome.
The binding alters the function of target proteins by facilitating their degradation, which can influence various biological processes such as cell cycle regulation or apoptosis .
The pharmacokinetic profile includes absorption, distribution, metabolism, and excretion properties that are essential for evaluating its therapeutic potential.
(S,R,S)-Ahpc-C8-NH2 exhibits several notable physical and chemical properties:
(S,R,S)-Ahpc-C8-NH2 has diverse applications across several scientific fields:
(S,R,S)-AHPC-C8-NH2 (VH032-C8-NH2) is a critical E3 ligase ligand-linker conjugate engineered to hijack the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This compound integrates the VH032-derived VHL-binding motif with a C8 alkyl chain linker terminated by a primary amine (–NH₂), which serves as a point of conjugation for target protein ligands. The molecular design enables the formation of a stable ternary complex (VHL:(S,R,S)-AHPC-C8-NH2:POI), facilitating the transfer of ubiquitin to the target protein (POI) and subsequent proteasomal degradation [1] .
The efficacy of this compound hinges on its ability to simultaneously engage VHL and the POI. Biochemical studies confirm that (S,R,S)-AHPC-C8-NH2 binds VHL with high affinity, leveraging hydrophobic interactions and hydrogen bonding between the VH032 moiety and key residues in the VHL hydrophobic pocket (e.g., His115, Tyr112). The linker’s flexibility and length (C8 alkyl chain) further optimize spatial positioning of the POI for efficient ubiquitination [1] .
Table 1: Ternary Complex Stability Metrics of (S,R,S)-AHPC-C8-NH2
Parameter | Value | Method |
---|---|---|
VHL Binding Affinity (Kd) | 120 ± 15 nM | Surface Plasmon Resonance |
Ternary Complex Half-life | >45 min | Time-Resolved Fluorescence |
Ubiquitination Efficiency | 85% (vs. 40% for shorter C4 linker) | In vitro Ubiquitination Assay |
The VH032 ligand within (S,R,S)-AHPC-C8-NH2 is structurally optimized to target the hypoxia-inducible factor (HIF) recognition site of VHL. This domain is a natural regulator of HIF-1α degradation under normoxic conditions. The ligand’s (S,R,S) stereochemistry is essential for mimicking the hydroxyproline residue of HIF-1α, enabling competitive displacement of endogenous HIF subunits [1] [2] . Key interactions include:
This specificity ensures that (S,R,S)-AHPC-C8-NH2 selectively recruits VHL without disrupting other E3 ligases (e.g., CRBN or MDM2), minimizing collateral effects on unrelated pathways .
The C8 alkyl linker in (S,R,S)-AHPC-C8-NH2 was strategically selected to balance proteasome recruitment efficiency and cellular permeability. Comparative studies with analogs featuring shorter (C2–C6) or longer (C10–C12) linkers reveal:
Table 2: Impact of Linker Length on Degradation Efficiency
Linker Length | PROTAC Size (Da) | Degradation Efficiency (DC50) | Permeability (PAMPA) |
---|---|---|---|
C6 | 550 | >1 µM | 12 × 10−6 cm/s |
C8 | 585 | 0.2 µM | 8 × 10−6 cm/s |
C10 | 620 | 0.5 µM | 5 × 10−6 cm/s |
Data from PROTACs targeting AKT and BRD4 confirm that the C8 linker achieves 4-fold higher degradation potency than C6 analogs due to enhanced proteasome proximity .
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1